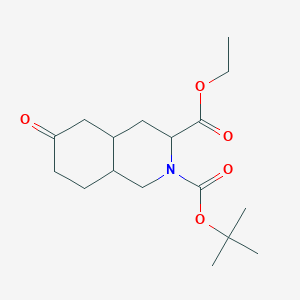
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate is a chemical compound with the CAS number 1403766-62-0 . It is used for research purposes and is a high-quality reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate is C17H27NO5 . Its molecular weight is 325.40 . Detailed structural analysis would typically involve techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate, such as its melting point, boiling point, and density, are not provided in the sources I found . These properties can be determined through laboratory analysis.Wissenschaftliche Forschungsanwendungen
Central Nervous System Activity
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate, in its related forms, has been studied for its impact on the central nervous system. For instance, compounds like ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate and its derivatives, including those related to isoquinoline, have shown effects such as loss of motor control in mice, indicating potential CNS activity (Hung, Janowski, & Prager, 1985).
Photolysis and Pyrolysis Studies
The compound has been a subject of study in photolysis and pyrolysis, revealing complex chemical pathways. For example, research on ethyl 2-(isoquinolin-1-yl)-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carbolate highlighted intricate reactions like the formation of imino carbene and its subsequent cyclization or reaction with nucleophiles (Singh & Prager, 1992).
Synthesis and Structural Studies
Studies have focused on synthesizing related compounds and analyzing their structures. For instance, research on the synthesis of ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, a related compound, provides insights into the structural aspects of these chemicals (Rádl, 1994).
Antiviral Properties
Research has been conducted on the antiviral properties of related compounds. Substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, for instance, were evaluated for their antiviral activity against various viruses, including influenza and hepatitis C (Ivashchenko et al., 2014).
Other Applications
Other research areas include the synthesis of various derivatives and exploring their potential applications. For instance, studies on the synthesis of ethyl 5-aryl-2-oxo-7-phenyl-1,2,3,4,4a,5-hexahydroquinoline-4a-carboxylates contribute to understanding the chemical properties and potential uses of these compounds (Popandova-yambolieva, 1990).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-O-tert-butyl 3-O-ethyl 6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c1-5-22-15(20)14-9-12-8-13(19)7-6-11(12)10-18(14)16(21)23-17(2,3)4/h11-12,14H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEFQSLNTJXAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(=O)CCC2CN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3,4-Dimethoxyphenyl)-2-(piperidin-1-yl)-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2796333.png)
![(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B2796334.png)
![methyl 6-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate](/img/structure/B2796336.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(propan-2-yloxy)propyl]butanamide](/img/structure/B2796337.png)

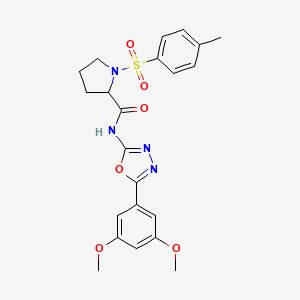
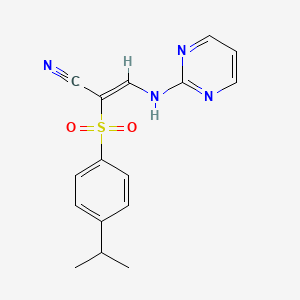
![2-[4-(2-Methylpropyl)phenyl]ethanamine;hydrochloride](/img/structure/B2796341.png)
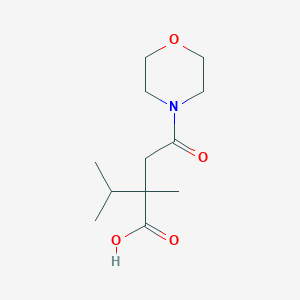
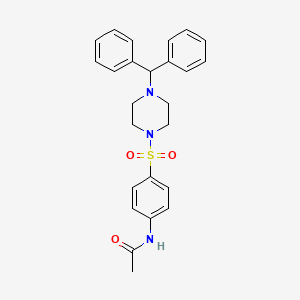

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2796352.png)